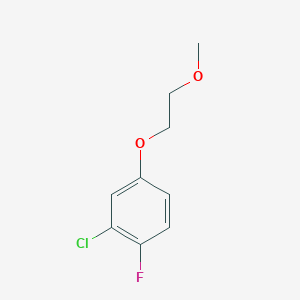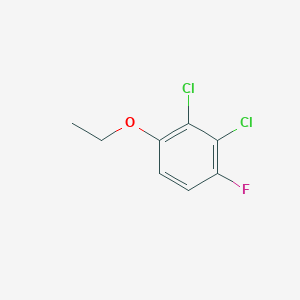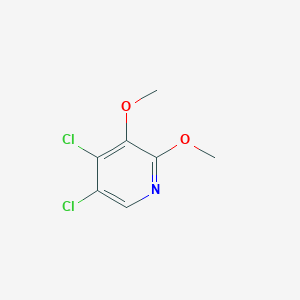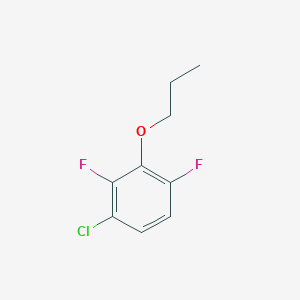
4-Butoxy-2-chloro-1-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxy-2-chloro-1-fluorobenzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is widely used in various fields, including medical research, environmental research, and industrial applications. The compound has the molecular formula C10H12ClFO and a molecular weight of 202.65 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Butoxy-2-chloro-1-fluorobenzene involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of boronic acids and palladium catalysts under mild and functional group tolerant conditions . The general reaction conditions include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is typically carried out at temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that include halogenation and etherification reactions. The starting materials are often commercially available halogenated benzenes, which undergo substitution reactions to introduce the butoxy and fluorine groups. The process may also involve purification steps such as distillation and recrystallization to obtain the final product in high purity .
化学反应分析
Types of Reactions
4-Butoxy-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction involving this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation can produce aldehydes or acids.
科学研究应用
4-Butoxy-2-chloro-1-fluorobenzene is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Butoxy-2-chloro-1-fluorobenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon–carbon bonds by coordinating with the aromatic ring and the boronic acid . The specific pathways and targets depend on the type of reaction and the conditions used.
相似化合物的比较
Similar Compounds
4-Bromo-2-chloro-1-fluorobenzene: Similar in structure but with a bromine atom instead of a butoxy group.
Fluorobenzene: The simplest fluorinated benzene, lacking the butoxy and chloro substituents.
Chlorobenzene: Contains a chlorine atom but lacks the butoxy and fluorine groups.
Uniqueness
4-Butoxy-2-chloro-1-fluorobenzene is unique due to the presence of both butoxy and fluorine groups, which impart distinct chemical properties and reactivity. The combination of these substituents makes it a versatile intermediate for various chemical reactions and applications.
属性
IUPAC Name |
4-butoxy-2-chloro-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBPRDBTYWDNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
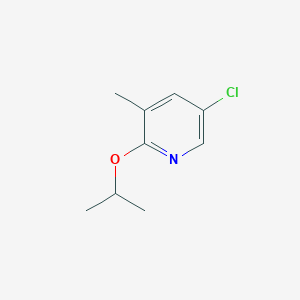
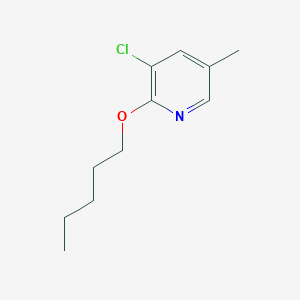
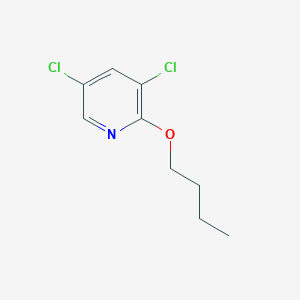
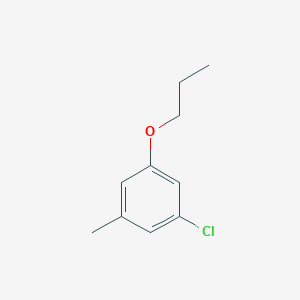
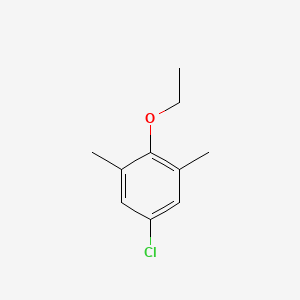
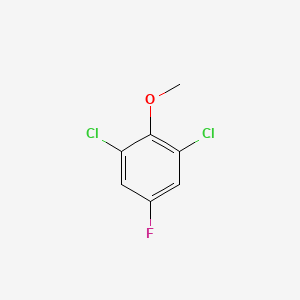
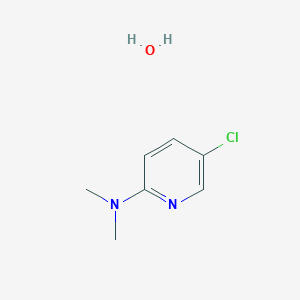
![1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene](/img/structure/B8029547.png)
![1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene](/img/structure/B8029552.png)
